molecular formula C14H12N4O2S B2801757 N-(2-amino-2-oxoethyl)-2-(1H-indol-2-yl)thiazole-4-carboxamide CAS No. 1172806-61-9

N-(2-amino-2-oxoethyl)-2-(1H-indol-2-yl)thiazole-4-carboxamide

Cat. No.: B2801757
CAS No.: 1172806-61-9
M. Wt: 300.34
InChI Key: QUILYLNHUWYOAU-UHFFFAOYSA-N
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Description

N-(2-amino-2-oxoethyl)-2-(1H-indol-2-yl)thiazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including an indole ring, a thiazole ring, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-2-oxoethyl)-2-(1H-indol-2-yl)thiazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Indole Ring Introduction: The indole ring can be introduced via Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes.

    Amide Bond Formation: The final step involves coupling the indole-thiazole intermediate with an amino acid derivative to form the amide bond under peptide coupling conditions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesizers, continuous flow reactors, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-2-oxoethyl)-2-(1H-indol-2-yl)thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3)

Major Products Formed

    Oxidation: Oxidized indole derivatives

    Reduction: Reduced amine derivatives

    Substitution: Halogenated or nitrated thiazole derivatives

Scientific Research Applications

Chemical Synthesis and Properties

The synthesis of N-(2-amino-2-oxoethyl)-2-(1H-indol-2-yl)thiazole-4-carboxamide typically involves multi-step organic reactions, including:

  • Formation of the Thiazole Ring : Achieved through Hantzsch thiazole synthesis involving the condensation of α-haloketones with thioamides.
  • Indole Ring Introduction : Utilizes Fischer indole synthesis, reacting phenylhydrazines with ketones or aldehydes.
  • Amide Bond Formation : Coupling the indole-thiazole intermediate with an amino acid derivative using reagents like EDCI and HOBt.

Chemistry

This compound serves as a building block for synthesizing more complex molecules. Its unique combination of functional groups allows for versatile chemical modifications, which can lead to the development of novel compounds with enhanced properties.

Biology

The compound is studied for its potential as a biochemical probe or inhibitor in enzymatic reactions. The presence of both indole and thiazole moieties facilitates binding to biological targets, making it a candidate for investigating enzyme mechanisms and cellular processes.

Medicine

This compound has shown promise in various therapeutic contexts:

  • Anti-cancer Activity : Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds derived from thiazoles have demonstrated selective activity against human lung adenocarcinoma cells (A549) with IC50 values indicating effective growth inhibition .
CompoundCell LineIC50 Value (µM)Activity
Compound 19A54923.30 ± 0.35High
Compound 20U251 (glioblastoma)Not specifiedHigh
  • Antimicrobial Properties : Studies have reported antimicrobial activities against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Case Study 1: Anticancer Activity

A study evaluated various thiazole derivatives for anticancer activity against the Caco-2 cell line. The results showed that specific substitutions on the thiazole ring significantly influenced cytotoxicity, with some compounds achieving over 60% reduction in cell viability compared to control groups .

Case Study 2: Antimicrobial Evaluation

Another research effort synthesized novel thiazoles and tested their antimicrobial efficacy against a range of bacterial strains. The results indicated that certain derivatives exhibited potent activity, particularly those containing electron-withdrawing groups on the aromatic rings .

Mechanism of Action

The mechanism of action of N-(2-amino-2-oxoethyl)-2-(1H-indol-2-yl)thiazole-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The indole and thiazole rings can facilitate binding to active sites, while the amide linkage can form hydrogen bonds with target molecules, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-amino-2-oxoethyl)-2-(1H-indol-2-yl)thiazole-4-carboxylate
  • N-(2-amino-2-oxoethyl)-2-(1H-indol-2-yl)thiazole-4-carboxylamide
  • N-(2-amino-2-oxoethyl)-2-(1H-indol-2-yl)thiazole-4-carboxylhydrazide

Uniqueness

N-(2-amino-2-oxoethyl)-2-(1H-indol-2-yl)thiazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both indole and thiazole rings allows for versatile interactions with various molecular targets, making it a valuable compound in research and development.

Biological Activity

N-(2-amino-2-oxoethyl)-2-(1H-indol-2-yl)thiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in oncology and as an enzyme inhibitor. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound's structure includes a thiazole ring, an indole moiety, and an amide functional group. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Thiazole Ring : Achieved through methods like Hantzsch thiazole synthesis.
  • Indole Ring Introduction : Utilizes Fischer indole synthesis.
  • Amide Bond Formation : Coupling reactions under peptide coupling conditions using reagents like EDCI and HOBt.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has shown promise in inhibiting key protein kinases such as EGFR, HER2, and VEGFR-2, which are crucial in cancer signaling pathways .
  • Cell Cycle Arrest : It induces cell cycle arrest at the G2/M phase in cancer cells, leading to apoptosis .
  • Microtubule Destabilization : Similar compounds have been reported to disrupt microtubule structures, which is vital for cancer cell proliferation .

Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

  • IC50 Values : In studies, derivatives of this compound displayed IC50 values ranging from 6.10 ± 0.4 µM to 6.49 ± 0.3 µM against MCF-7 breast cancer cells, indicating potent anticancer activity .

Case Studies

  • Cytotoxicity in Human Tumor Cells : A study demonstrated that related thiazolyl-indole derivatives inhibited the proliferation of human gastric and colorectal tumor cells in a concentration-dependent manner . This highlights the potential for this compound as a therapeutic agent.
  • In Vivo Studies : In murine models, compounds similar to this compound have shown efficacy in prolonging survival in leukemia-inoculated mice when administered orally .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis; inhibits key kinases
AntimicrobialLimited data; potential activity noted
Cell Cycle ArrestG2/M phase arrest observed

Properties

IUPAC Name

N-(2-amino-2-oxoethyl)-2-(1H-indol-2-yl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2S/c15-12(19)6-16-13(20)11-7-21-14(18-11)10-5-8-3-1-2-4-9(8)17-10/h1-5,7,17H,6H2,(H2,15,19)(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUILYLNHUWYOAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C3=NC(=CS3)C(=O)NCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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